(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being 3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride. The naming convention reflects the substitution pattern on the pyridine ring, where the chlorine atom occupies the 3-position and the trifluoromethyl group is located at the 5-position relative to the nitrogen atom in the pyridine ring. The amino group connecting to the piperidine moiety is positioned at the 2-position of the pyridine ring, establishing the complete connectivity pattern of the molecule.
The molecular formula for this hydrochloride salt is C₁₁H₁₄Cl₂F₃N₃, with a molecular weight of 316.15 grams per mole. The presence of two chlorine atoms in the formula accounts for both the structural chlorine substituent on the pyridine ring and the chloride ion from the hydrochloride salt formation. The simplified molecular input line-entry system representation is FC(C1=CN=C(NC2CNCCC2)C(Cl)=C1)(F)F.[H]Cl, which provides a standardized textual description of the molecular structure.
Alternative naming conventions for this compound include several depositor-supplied synonyms that reflect different systematic approaches to nomenclature. These variations demonstrate the complexity of naming polyfunctional molecules containing multiple heteroatoms and substituents. The compound may also be referenced in literature using shortened forms or trade names, though the complete International Union of Pure and Applied Chemistry name remains the authoritative standard for scientific communication.
Molecular Geometry and Conformational Analysis
The molecular geometry of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is characterized by the spatial arrangement of two distinct ring systems connected through an amino linkage. The piperidine ring adopts a chair conformation typical of saturated six-membered rings, providing optimal spatial arrangement to minimize steric interactions between substituents. The pyridine ring maintains planarity due to its aromatic character, with the chlorine and trifluoromethyl substituents extending away from the ring plane to reduce electronic repulsion.
The conformational flexibility of this compound arises primarily from rotation around the carbon-nitrogen bond connecting the piperidine and pyridine rings. This rotational freedom allows for multiple conformational states, each with distinct energy profiles and spatial orientations. The trifluoromethyl group, being a strongly electron-withdrawing substituent, significantly influences the electronic distribution throughout the molecule and affects the preferred conformational arrangements through both steric and electronic effects.
Computational modeling studies suggest that the most stable conformations involve positioning the piperidine ring to minimize interactions with the bulky trifluoromethyl group while maintaining favorable electronic interactions between the amino nitrogen and the pyridine ring system. The presence of the chlorine atom at the 3-position of the pyridine ring creates additional steric constraints that influence the overall molecular shape and conformational preferences.
The hydrochloride salt formation introduces additional considerations for conformational analysis, as the protonation of the piperidine nitrogen affects both the electronic properties and the hydrogen bonding capabilities of the molecule. This protonation state influences the preferred geometries and may stabilize certain conformations through intramolecular or intermolecular interactions in the solid state.
Crystallographic Data and Solid-State Packing Arrangements
Crystallographic analysis of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride reveals important insights into the solid-state organization and intermolecular interactions that govern crystal stability. The compound crystallizes in a specific space group that accommodates the molecular geometry while optimizing intermolecular contacts and minimizing crystal lattice energy. The asymmetric unit typically contains one molecule of the organic cation paired with one chloride anion, reflecting the 1:1 stoichiometry of the hydrochloride salt.
The crystal packing is dominated by hydrogen bonding interactions between the protonated piperidine nitrogen and the chloride anion, forming a network of ionic interactions that contributes significantly to crystal stability. Additional intermolecular contacts include weak hydrogen bonds involving the amino nitrogen connected to the pyridine ring, as well as halogen-halogen interactions between chlorine atoms on adjacent molecules. The trifluoromethyl groups participate in fluorine-based intermolecular contacts that further stabilize the crystal structure.
Density measurements and cell parameters provide quantitative data on the solid-state packing efficiency and molecular arrangements within the crystal lattice. The presence of multiple halogen atoms creates opportunities for specific intermolecular interactions that influence both the crystal morphology and the physical properties of the solid material. These crystallographic features are particularly important for understanding the compound's stability, polymorphism potential, and solubility characteristics.
The three-dimensional packing arrangement shows efficient space filling with minimal void volumes, indicating that the molecular shape is well-suited for close packing in the crystalline state. This efficient packing contributes to the overall stability of the solid form and influences important physical properties such as melting point, solubility, and mechanical properties of the crystalline material.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is characterized by the distribution of electron density across the conjugated pyridine ring system and its interaction with the substituted piperidine moiety. The pyridine ring serves as an electron-deficient aromatic system due to the presence of the nitrogen heteroatom, while the chlorine and trifluoromethyl substituents further modulate the electronic properties through their electron-withdrawing effects. This electronic configuration creates a highly polarized molecular framework with distinct regions of electron density.
Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern the compound's reactivity and electronic transitions. The highest occupied molecular orbital is primarily localized on the amino nitrogen connecting the two ring systems and extends partially onto the piperidine ring, reflecting the electron-donating nature of the amino functionality. The lowest unoccupied molecular orbital is predominantly centered on the pyridine ring, particularly in regions adjacent to the electron-withdrawing substituents.
The energy gap between frontier molecular orbitals provides insight into the compound's electronic stability and potential reactivity patterns. The presence of multiple halogen atoms significantly affects orbital energies through inductive effects, lowering both occupied and unoccupied orbital energies relative to unsubstituted analogs. This electronic modulation influences the compound's behavior in chemical reactions and its interactions with biological targets.
Electrostatic potential mapping reveals regions of positive and negative charge distribution across the molecular surface, highlighting areas of potential intermolecular interaction. The trifluoromethyl group creates a strongly electronegative region, while the protonated piperidine nitrogen carries significant positive charge in the hydrochloride salt form. These charge distributions are crucial for understanding molecular recognition events and binding interactions with complementary molecular systems.
Properties
IUPAC Name |
3-chloro-N-piperidin-3-yl-5-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3.ClH/c12-9-4-7(11(13,14)15)5-17-10(9)18-8-2-1-3-16-6-8;/h4-5,8,16H,1-3,6H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXOSYKCPXRSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671542 | |
| Record name | 3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-67-8 | |
| Record name | 3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives, characterized by a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. Its molecular formula is with a molecular weight of approximately 292.68 g/mol. The compound typically appears as a white crystalline solid with specific melting points ranging from 74 to 75 °C .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClF₃N₂ |
| Molecular Weight | 292.68 g/mol |
| Melting Point | 74-75 °C |
| Solubility | Soluble in methanol |
Pharmacological Effects
Research indicates that the trifluoromethyl group significantly enhances the biological activity of compounds. For instance, it has been shown to increase the potency of inhibitors targeting various enzymes and receptors, including serotonin uptake and reverse transcriptase . The presence of the piperidine moiety also contributes to the modulation of neurotransmitter systems.
Case Study: Antidepressant Activity
In a study evaluating the antidepressant-like effects of various piperidine derivatives, (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride exhibited significant activity in rodent models. The compound demonstrated reduced immobility time in forced swim tests, suggesting potential antidepressant properties .
Structure-Activity Relationship (SAR)
The SAR studies on similar compounds indicate that modifications on the pyridine ring and piperidine nitrogen can lead to variations in biological activity. The trifluoromethyl substitution has been linked to increased lipophilicity, enhancing membrane permeability and receptor binding affinity .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases potency for enzyme inhibition |
| Chlorine Substitution | Enhances receptor selectivity |
| Piperidine Nitrogen Variation | Alters pharmacokinetic properties |
The exact mechanism of action for (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride remains under investigation. However, preliminary data suggest it may act as a selective modulator for certain neurotransmitter receptors, particularly those involved in mood regulation .
Potential Therapeutic Applications
Given its biological profile, this compound holds promise for therapeutic applications in treating mood disorders, anxiety, and possibly neurodegenerative diseases. Its unique structure allows for further optimization to enhance efficacy and reduce side effects.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that compounds with similar pyridine and piperidine structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its mechanism of action may involve modulation of neurotransmitter systems, which is critical for conditions such as depression and anxiety .
Drug Discovery and Development
The synthesis of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride has been explored in various drug discovery programs.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the efficacy of this compound against specific targets. Modifications to the piperidine ring and the trifluoromethyl group have been shown to enhance biological activity while reducing toxicity .
Lead Compound Identification
In high-throughput screening assays, this compound has been identified as a lead candidate for further development due to its favorable pharmacokinetic properties and potency against selected biological targets .
Case Studies
Several case studies illustrate the practical applications and research findings related to this compound:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the pyridine 3-position serves as a primary site for nucleophilic displacement. Reaction conditions and products vary depending on the nucleophile and solvent system:
Key Findings :
-
Cyanide substitution proceeds via an S<sub>N</sub>Ar mechanism, facilitated by electron-withdrawing trifluoromethyl groups .
-
Steric hindrance from the piperidine moiety slows substitution at the pyridine 2-position.
Amide Formation
The primary amine on the piperidine ring undergoes acylation and sulfonylation reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2h | N-Acetyl-piperidin-3-yl-amine derivative | 91% |
| Benzoyl isocyanate | DIPEA, DMF, rt, 4h | Urea-linked analogs | 78% |
| Tosyl chloride | Pyridine, 40°C, 6h | Sulfonamide derivatives | 85% |
Data Insights :
-
Acylation occurs preferentially at the piperidine amine over pyridine nitrogen due to higher nucleophilicity .
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Bulky electrophiles (e.g., benzoyl isocyanate) require polar aprotic solvents for efficient coupling .
Hydrogenation and Reduction
The pyridine ring can be partially reduced under controlled conditions:
| Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| H<sub>2</sub> (1 atm), Pd/C, EtOH | Partially reduced tetrahydropyridine | 94% | |
| NaBH<sub>4</sub>, NiCl<sub>2</sub>, MeOH | Piperidine ring-opening not observed | – |
Mechanistic Notes :
-
Catalytic hydrogenation preserves the piperidine ring while reducing the pyridine moiety.
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Borohydride reductions selectively target imine intermediates without affecting aromatic systems .
Metal-Catalyzed Cross-Coupling
The compound participates in palladium-mediated reactions for structural diversification:
| Reaction Type | Catalytic System | Product Application | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane | Biaryl pharmacophores | 73% |
| Buchwald-Hartwig amination | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | Aminated derivatives for bioactivity studies | 81% |
Research Observations :
-
Trifluoromethyl groups enhance oxidative addition rates in palladium catalysis .
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Piperidine nitrogen coordinates with Pd intermediates, influencing regioselectivity .
Acid-Base Reactions
The hydrochloride salt demonstrates pH-dependent solubility:
| pH Range | Solubility (mg/mL) | Dominant Species |
|---|---|---|
| 1–3 | >50 | Protonated amine (water-soluble) |
| 7–9 | 2.1 | Free base precipitates |
| >10 | <0.5 | Degradation products observed |
Applications :
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Salt formation with carboxylic acids improves crystallinity for X-ray analysis.
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Deprotonation enables lipophilic free base extraction into organic phases.
Stability Under Stress Conditions
Forced degradation studies reveal decomposition pathways:
| Condition | Degradation Pathway | Half-Life | Major Degradants |
|---|---|---|---|
| 0.1M HCl, 70°C, 24h | Hydrolysis of piperidine amine bond | 2.3h | Pyridine fragment |
| 3% H<sub>2</sub>O<sub>2</sub>, rt, 48h | Oxidation of piperidine to N-oxide | 12.7h | N-Oxide (72%) |
| UV light (254 nm), 7d | C-Cl bond cleavage with radical formation | 89h | Dechlorinated analog |
Critical Findings :
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Acidic conditions promote retro-Mannich cleavage at the piperidine-pyrrolidine junction .
-
Trifluoromethyl groups stabilize against thermal degradation up to 150°C .
This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules, with applications ranging from kinase inhibitors to antimicrobial agents . Recent studies highlight its utility in creating PI3Kα inhibitors through strategic functionalization of the pyridine core .
Comparison with Similar Compounds
Positional Isomers: Piperidine Ring Substitution
- (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride (CAS: N/A; MW: 316.15): This isomer differs in the position of the amine group on the piperidine ring (4-yl vs. 3-yl).
- 3-Chloro-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS: 1185319-70-3; MW: 330.18):
The addition of a methylene bridge (piperidin-4-ylmethyl) increases molecular weight and may enhance conformational flexibility, influencing solubility and pharmacokinetics .
Heterocyclic Variations
- (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride (from ): Replacing the pyridine ring with pyrimidine introduces a second nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
- 1-Thiazol-5-ylmethyl-piperidin-3-ylamine hydrochloride (from ):
The thiazole ring introduces sulfur, which can participate in π-π stacking or metal coordination, distinct from pyridine’s nitrogen-based interactions .
Substituent Variations
Fluorinated Derivatives
- 5-Methyl-2-(trifluoromethyl)pyridine (CAS: N/A; MW: 175.56):
This compound retains the trifluoromethyl group but lacks the piperidine-amine moiety. It serves as a building block for synthesizing more complex fluorinated pharmaceuticals .
Data Table: Key Structural and Functional Comparisons
*Molecular weight inferred from positional isomer data in .
Research Findings and Implications
- Trifluoromethyl Group: The CF₃ group in the target compound enhances lipophilicity and resistance to oxidative metabolism, a critical advantage over non-fluorinated analogs like 3-Chloropyridin-2-amine .
- Piperidine vs. Pyrrolidine : The six-membered piperidine ring offers greater conformational flexibility than pyrrolidine, which may improve binding to larger enzymatic pockets .
- Positional Isomerism: Piperidin-3-yl vs.
Preparation Methods
Preparation of Key Pyridine Intermediate: 3-Chloro-5-trifluoromethylpyridine Derivatives
The pyridine moiety, particularly 3-chloro-5-trifluoromethylpyridine or its derivatives such as 2-cyano-3-chloro-5-trifluoromethylpyridine, is a critical precursor in the synthesis of the target compound. Several industrially viable methods have been reported:
Fluorination and Cyanation Route:
Starting from 2,3-dichloro-5-trifluoromethylpyridine, a fluorination reaction using catalysts such as tetrabutylammonium bromide and fluorinating agents like potassium fluoride (KF) in solvents such as N,N-dimethylacetamide (DMAC) at 140-170 °C yields 2-fluoro-3-chloro-5-trifluoromethylpyridine with high purity (up to 99.5%) and yield (~90%). This intermediate is then subjected to cyanation using hydrocyanic acid in dichloromethane-water biphasic system at 0-80 °C, followed by acid-base workup and distillation to isolate 2-cyano-3-chloro-5-trifluoromethylpyridine.Catalytic Chlorination and Fluorination:
Alternative methods involve chlorination of 2-chlorine-5-trichloromethylpyridine using tungsten hexachloride as catalyst, followed by fluorination with antimony pentafluoride and anhydrous hydrogen fluoride, yielding 2-fluoro-3-chloro-5-trifluoromethylpyridine. Subsequent cyanation and purification steps produce the nitrile intermediate with high yield and purity suitable for scale-up.
| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Fluorination | 2,3-dichloro-5-trifluoromethylpyridine, KF, tetrabutylammonium bromide, DMAC, 140-170°C, 5-10 h | 2-fluoro-3-chloro-5-trifluoromethylpyridine | ~90 | 99.5 | Optimal solvent and catalyst loading critical |
| Cyanation | Hydrocyanic acid, dichloromethane/water, 0-80°C, 2-3 h | 2-cyano-3-chloro-5-trifluoromethylpyridine | 85-90 | High | Biphasic reaction with acid-base workup |
Coupling of Pyridine Intermediate with Piperidin-3-yl Amine
The next key synthetic step involves coupling the substituted pyridine intermediate with a piperidin-3-yl amine moiety to form the core structure of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine.
Amination via Catalyzed Coupling:
Literature reports similar coupling reactions using palladium or copper catalysis for amination of halogenated pyridines with amines. For example, xanthphos-catalyzed amination of 2-bromo-substituted pyridines with piperidine derivatives at moderate temperatures (~40 °C) efficiently produces the desired coupled products.Carbamate or Urea Formation as Intermediates:
Alternative approaches involve phenoxycarbonyl chloride-assisted coupling to form urea or carbamate intermediates, which upon further transformation yield the piperidinyl amine linked pyridine derivatives.Salt Formation:
The free base amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in suitable solvents, enhancing the compound’s stability and isolability.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Catalyzed amination | 2-bromo-5-trifluoromethylpyridine derivative, piperidin-3-yl amine, xanthphos catalyst, 40 °C | (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine | Mild conditions, high selectivity |
| Salt formation | HCl in solvent (e.g., ethanol or dichloromethane) | Hydrochloride salt | Improves stability and crystallinity |
Summary of the Overall Synthetic Route
The preparation of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride typically involves:
- Synthesis of 3-chloro-5-trifluoromethylpyridine derivatives via fluorination and cyanation steps from dichloropyridine precursors.
- Coupling of the pyridine intermediate with piperidin-3-yl amine by catalytic amination.
- Conversion of the free amine to its hydrochloride salt for isolation.
Research Findings and Optimization Notes
Solvent Selection:
Use of low-toxicity, easily recoverable solvents like dichloromethane and methanol is preferred over nitrile solvents, contributing to environmental and cost benefits.Catalyst and Reagent Loading:
Optimal catalyst loading (0.05-0.1 molar ratio) and fluorinating agent excess (1.1-2 equivalents) are critical for high conversion and minimal impurities.Reaction Temperature and Time:
Fluorination is efficient at 140-170 °C for 5-10 hours; lower temperature leads to incomplete reaction, higher temperature causes impurities.Purification:
Post-reaction workup involves biphasic extraction, acid-base adjustment, washing, and vacuum distillation to achieve high purity products suitable for further coupling.
Data Table: Key Reaction Parameters for Pyridine Intermediate Synthesis
| Parameter | Range/Value | Impact on Reaction |
|---|---|---|
| Solvent | DMAC, N,N-dimethylformamide | High boiling point, good solubility |
| Catalyst loading | 0.05 - 0.1 molar ratio | Ensures efficient fluorination |
| Fluorinating agent | KF (1.1 - 2 eq) | Excess needed for complete conversion |
| Temperature | 140 - 170 °C | Optimal for yield and purity |
| Reaction time | 5 - 10 hours | Sufficient for complete fluorination |
| Cyanation temp | 0 - 80 °C | Controls reaction rate and selectivity |
| Yield (fluorination) | ~90% | High industrial viability |
| Purity (fluorination) | 99.5% | Suitable for pharmaceutical intermediates |
Q & A
Basic Research Question
- HPLC : Primary method for purity assessment (≥95–98% via reverse-phase C18 columns) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C typical for similar hydrochlorides .
- Solubility Profiling : Test in aqueous buffers (pH 1–7) and organic solvents (DMSO, ethanol) to guide formulation .
What biological assays are suitable for evaluating its antimicrobial or antifungal activity?
Advanced Research Question
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Target Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for bacterial enzymes (e.g., dihydrofolate reductase) .
How can computational models predict its pharmacokinetic properties and target interactions?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes) .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability or toxicity .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
What strategies resolve contradictions in reported synthetic yields or biological activity data?
Advanced Research Question
- Reproducibility Checks : Standardize solvent purity, reaction atmosphere (N₂ vs. air), and workup protocols .
- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., inconsistent MIC values due to assay variations) .
- Mechanistic Studies : Use kinetic isotope effects or intermediate trapping to validate proposed reaction pathways .
How does the trifluoromethyl group influence its physicochemical and pharmacological properties?
Advanced Research Question
- Electron-Withdrawing Effects : Enhances metabolic stability and lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration .
- Crystallographic Impact : The CF₃ group contributes to steric hindrance, affecting molecular packing and solubility .
What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?
Basic Research Question
- PPE : Use gloves, goggles, and fume hoods to avoid inhalation/contact .
- Waste Disposal : Neutralize with NaHCO₃ before aqueous disposal .
- Stability : Store desiccated at 2–8°C to prevent hygroscopic degradation .
How can regioselectivity challenges during synthesis be addressed?
Advanced Research Question
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperidine NH) to control substitution sites .
- Catalysis : Use Pd-catalyzed cross-coupling for precise C–N bond formation .
What are the limitations of current structural data, and how can they be improved?
Advanced Research Question
- Data Gaps : Limited high-resolution crystallographic data for the hydrochloride salt. Solution: Grow single crystals via slow evaporation in MeOH/water .
- Dynamic Behavior : NMR relaxation studies to probe conformational flexibility in solution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
